molecular formula C19H25N3O3 B2944095 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide CAS No. 849617-70-5

2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2944095
CAS No.: 849617-70-5
M. Wt: 343.427
InChI Key: QTOBDLZGPSSNMK-UHFFFAOYSA-N
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Description

2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound known for its unique spirocyclic structure. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the acetamide and benzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. Its ability to selectively interact with certain molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-13-3-5-15(6-4-13)11-20-16(23)12-22-17(24)19(21-18(22)25)9-7-14(2)8-10-19/h3-6,14H,7-12H2,1-2H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOBDLZGPSSNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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